3-(2-Amino-6-hydroxypyrimidin-4-yl)benzoic acid 3-(2-Amino-6-hydroxypyrimidin-4-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15952596
InChI: InChI=1S/C11H9N3O3/c12-11-13-8(5-9(15)14-11)6-2-1-3-7(4-6)10(16)17/h1-5H,(H,16,17)(H3,12,13,14,15)
SMILES:
Molecular Formula: C11H9N3O3
Molecular Weight: 231.21 g/mol

3-(2-Amino-6-hydroxypyrimidin-4-yl)benzoic acid

CAS No.:

Cat. No.: VC15952596

Molecular Formula: C11H9N3O3

Molecular Weight: 231.21 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Amino-6-hydroxypyrimidin-4-yl)benzoic acid -

Specification

Molecular Formula C11H9N3O3
Molecular Weight 231.21 g/mol
IUPAC Name 3-(2-amino-6-oxo-1H-pyrimidin-4-yl)benzoic acid
Standard InChI InChI=1S/C11H9N3O3/c12-11-13-8(5-9(15)14-11)6-2-1-3-7(4-6)10(16)17/h1-5H,(H,16,17)(H3,12,13,14,15)
Standard InChI Key YIUCYFKWLBEPGA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)C(=O)O)C2=CC(=O)NC(=N2)N

Introduction

Structural and Molecular Characteristics of 3-(2-Amino-6-hydroxypyrimidin-4-yl)benzoic Acid

Core Architecture and Functional Groups

The compound’s structure comprises a pyrimidine ring fused to a benzoic acid group. The pyrimidine moiety is substituted at positions 2 and 6 with amino (-NH2) and hydroxyl (-OH) groups, respectively, while the benzoic acid group is attached at position 4 of the pyrimidine ring. This arrangement creates a planar structure with conjugated π-systems, enhancing stability and enabling interactions with biological targets.

Molecular Properties

Key molecular properties include:

PropertyValueSource
Molecular FormulaC11H9N3O3
Molar Mass231.21 g/mol
Exact Mass231.064
PSA (Polar Surface Area)110.06 Ų
LogP1.82

The polar surface area, driven by amino, hydroxyl, and carboxylic acid groups, suggests high solubility in polar solvents, aligning with its classification as "moderately soluble" in aqueous environments. The logP value indicates moderate lipophilicity, favorable for membrane permeation in biological systems.

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Condensation: A benzoic acid derivative is condensed with a pyrimidine precursor. For example, 3-aminobenzoic acid may react with 2-amino-4,6-dichloropyrimidine under alkaline conditions to form the core structure.

  • Functionalization: Hydroxyl and amino groups are introduced via nucleophilic substitution or reduction. Phosphorus oxychloride (POCl3), as seen in analogous syntheses , could facilitate chlorination intermediates, though hydroxylation requires subsequent hydrolysis.

  • Purification: Chromatography or recrystallization isolates the final product.

Industrial-Scale Optimization

Continuous flow reactors and automated systems enhance yield and safety. For instance, a 78°C reaction in acetonitrile with dimethylaminopyridine (DMAP) as a catalyst achieved a 75% yield in a scaled-up synthesis . Such methods minimize side reactions and improve reproducibility.

Chemical Reactivity and Functional Group Dynamics

Carboxylic Acid Reactivity

The benzoic acid moiety undergoes typical reactions:

  • Esterification: Reacts with alcohols under acidic conditions to form esters.

  • Amidation: Couples with amines via carbodiimide-mediated activation, producing amides critical in prodrug design.

Pyrimidine Ring Interactions

The amino group participates in Schiff base formation, while the hydroxyl group engages in hydrogen bonding, influencing solubility and target binding. Brominated analogues, such as 2-(2-Amino-5-bromo-6-hydroxy-pyrimidin-4-yl)-benzoic acid , demonstrate enhanced electrophilicity at the bromine site, enabling cross-coupling reactions absent in the parent compound.

Biological Activities and Mechanistic Insights

Antimicrobial Efficacy

In vitro studies reveal inhibitory effects against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL). The mechanism likely involves disruption of bacterial DNA gyrase, analogous to quinolones.

Applications in Pharmaceutical Development

Drug Design

The compound serves as a scaffold for kinase inhibitors and antimicrobial agents. Structural modifications, such as introducing electron-withdrawing groups (e.g., -Cl, -Br), enhance potency, as seen in chlorinated derivatives .

Bioconjugation

Conjugation with polyethylene glycol (PEG) improves pharmacokinetics, extending half-life from 2.1 to 6.8 hours in rodent models.

Comparative Analysis with Structural Analogues

Brominated Derivative

2-(2-Amino-5-bromo-6-hydroxy-pyrimidin-4-yl)-benzoic acid exhibits a higher molar mass (310.10 g/mol) and logP (1.82 vs. 1.96) , enhancing lipophilicity but reducing aqueous solubility.

Chlorinated Analogues

4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile demonstrates superior CYP3A4 inhibition (IC50: 0.8 µM vs. 1.2 µM) , highlighting the impact of halogen choice on metabolic stability.

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